S-Metil-L-cisteína sulfóxido

Descripción general

Descripción

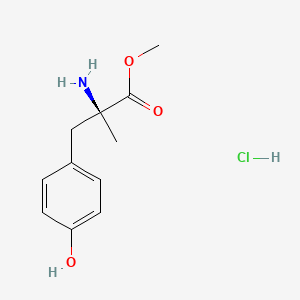

S-Methyl-L-cysteine sulfoxide is a sulfur-containing amino acid derivative found in various vegetables, particularly those belonging to the Brassicaceae and Alliaceae families, such as cabbages, leeks, garlic, and onions . This compound is known for its distinctive pungent aroma and taste, which contribute to the characteristic flavors of these vegetables . S-Methyl-L-cysteine sulfoxide functions as a phytoalexin, providing strong anti-microbial activity that helps prevent pathogenesis in growing plants . It has also been identified as a biomarker of cruciferous vegetable intake in human dietary studies .

Aplicaciones Científicas De Investigación

S-Methyl-L-cysteine sulfoxide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .

Mode of Action

The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .

Biochemical Pathways

SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .

Pharmacokinetics

It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .

Result of Action

The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.

Action Environment

The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .

Análisis Bioquímico

Biochemical Properties

S-Methyl-L-cysteine sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .

Cellular Effects

S-Methyl-L-cysteine sulfoxide has various effects on different types of cells and cellular processes. It influences cell function by altering glucose- and cholesterol-related enzymes, and improving hepatic and pancreatic β-cell function . It also raises antioxidant defenses which may help mitigate the oxidative damage observed in these pathologies .

Molecular Mechanism

At the molecular level, S-Methyl-L-cysteine sulfoxide exerts its effects through various mechanisms. It has been suggested that it increases bile acid and sterol excretion, alters glucose- and cholesterol-related enzymes, and improves hepatic and pancreatic β-cell function .

Metabolic Pathways

S-Methyl-L-cysteine sulfoxide is involved in various metabolic pathways. It has been shown that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low level S-Methyl-L-cysteine sulfoxide excretion via methylation of cysteine within endogenous glutathione, haemoglobin and other cysteine residues followed by subsequent cleavage and sulphur oxygenation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine sulfoxide can be synthesized through the oxidation of S-methyl-L-cysteine using various oxidizing agents. One common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide.

Industrial Production Methods: Industrial production of S-Methyl-L-cysteine sulfoxide often involves the extraction and purification from natural sources, such as cruciferous and allium vegetables . The process includes steps like homogenization, filtration, and chromatographic separation to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: S-Methyl-L-cysteine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to sulfone.

Reduction: Reduction of the sulfoxide back to S-methyl-L-cysteine.

Substitution: Nucleophilic substitution reactions involving the sulfoxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed:

Oxidation: S-Methyl-L-cysteine sulfone.

Reduction: S-Methyl-L-cysteine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

S-Methyl-L-cysteine sulfoxide shares similarities with other sulfur-containing amino acids and derivatives, such as:

S-Methyl-L-cysteine: The reduced form of S-Methyl-L-cysteine sulfoxide.

S-Ethyl-L-cysteine: Another sulfur-containing amino acid derivative with similar properties.

Glucosinolates: Sulfur-containing compounds found in cruciferous vegetables that also exhibit health benefits.

Uniqueness: S-Methyl-L-cysteine sulfoxide is unique due to its dual role as both a phytoalexin and a compound with potential health benefits in humans. Its presence in higher concentrations compared to glucosinolates in certain vegetables highlights its significance .

Propiedades

Número CAS |

6853-87-8 |

|---|---|

Fórmula molecular |

C4H9NO3S |

Peso molecular |

151.19 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-methylsulfinylpropanoic acid |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |

Clave InChI |

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |

SMILES |

CS(=O)CC(C(=O)O)N |

SMILES isomérico |

CS(=O)C[C@H](C(=O)O)N |

SMILES canónico |

CS(=O)CC(C(=O)O)N |

Apariencia |

Solid powder |

melting_point |

163 °C |

| 32726-14-0 | |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)